molecular formula C6H13NO2 B13199366 [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Cat. No.: B13199366
M. Wt: 131.17 g/mol
InChI Key: DXGXWWMWDFKZKB-RITPCOANSA-N
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Description

[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms . This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .

Scientific Research Applications

[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The stereochemistry of the molecule also affects its binding affinity and selectivity .

Comparison with Similar Compounds

[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Biological Activity

[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol, also known as (2R,3S)-pyrrolidine-3-methanol, is a chiral compound with a unique structure that includes a hydroxymethyl group attached to a pyrrolidine ring. This compound has attracted attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C6_6H13_{13}NO2_2
  • CAS Number : 26287-61-6
  • Synonyms : (2R,3S)-pyrrolidine-3-methanol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its chiral nature allows it to exhibit different pharmacological effects compared to its enantiomers.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can potentially modulate the activity of neurotransmitter receptors, influencing signaling pathways in the nervous system.

1. Antiviral Activity

Recent studies have shown that compounds similar to this compound may possess antiviral properties. For instance, some derivatives have been investigated for their efficacy against SARS-CoV-2 protease inhibitors, demonstrating significant antiviral activity at low concentrations (Ki_i values in the nanomolar range) .

2. Antimicrobial Properties

Research has indicated that related pyrrolidine derivatives exhibit antimicrobial activity against a range of pathogens. For example, studies on bromophenols derived from red algae have shown promising results against various fungi and bacteria . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

3. Neuropharmacological Effects

The compound's potential interaction with neurotransmitter systems could lead to applications in treating neurological disorders. Preliminary studies on related compounds indicate they may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.

Case Study 1: Antiviral Screening

In a study evaluating the antiviral properties of chiral pyrrolidine derivatives, this compound was included in a panel of compounds tested against viral proteases. The results indicated that while not the most potent, it exhibited moderate inhibitory effects that warrant further investigation into its mechanism and potential as a lead compound for drug development.

Case Study 2: Neurotransmitter Interaction

A study explored the effects of similar pyrrolidine compounds on serotonin receptors. Results showed that certain derivatives enhanced serotonin receptor activity in vitro. Although direct studies on this compound are lacking, these findings suggest it may also engage with similar neurotransmitter systems.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} / Ki_i ValueReference
[(2R,3S)-3-Hydroxymethylpyrrolidin]AntiviralModerate inhibition
Pyrrolidine Derivative AAntimicrobialEffective against S. aureus
Pyrrolidine Derivative BNeuropharmacologicalEnhanced serotonin activity

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-7-6(5)4-9/h5-9H,1-4H2/t5-,6+/m1/s1

InChI Key

DXGXWWMWDFKZKB-RITPCOANSA-N

Isomeric SMILES

C1CN[C@H]([C@H]1CO)CO

Canonical SMILES

C1CNC(C1CO)CO

Origin of Product

United States

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